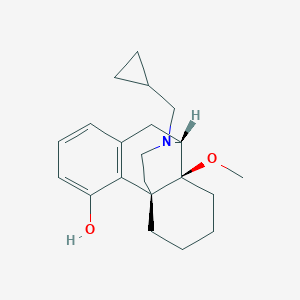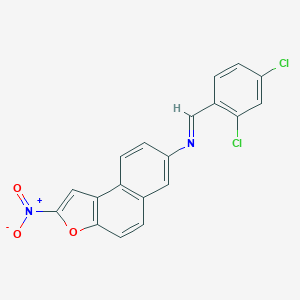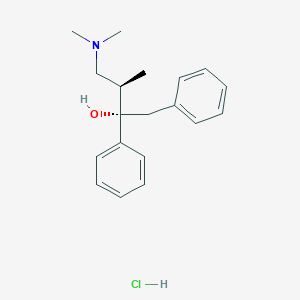
5-Bromo-4-chloro-3-indolyl caprylate
Overview
Description
5-Bromo-4-chloro-3-indolyl caprylate (BCI-CAP) is an organic compound derived from the reaction of 5-bromo-3-indolyl acetate and 4-chloro-caprylate. BCI-CAP has become an important tool in scientific research due to its ability to act as a substrate for various enzymes and its unique properties as a fluorescent marker. It is used in a variety of applications, including the detection and quantification of proteins, DNA and other biomolecules.
Scientific Research Applications
Detection and Localization of Alkaline Phosphatase Activity
5-Bromo-4-chloro-indolyl phosphate (BCIP), closely related to 5-Bromo-4-chloro-3-indolyl caprylate, is widely used in colorimetric detection systems. It is particularly effective in detecting and localizing alkaline phosphatase activity in applications like Western and Southern blots or immunohisto/cytochemistry. These indolyl derivatives are stable over a wide pH range and rapidly form indigoid dye after enzymatic hydrolysis (Guder, Heindl, & Josel, 2000).
Chromogenic Substrate for Ap4A Catabolic Enzymes
5-Bromo-4-chloro-3-indolyl tetraphospho-5'-adenosine (BCIp4A), an analog of this compound, serves as a chromogenic substrate for Ap4A catabolic enzymes. It is used in alkaline phosphatase-coupled reactions and has been demonstrated to be effective for detecting enzymic activity in polyacrylamide gels and yeast colonies (Garrison, de la Peña, & Barnes, 1993).
Diagnostic Applications in Microbiology
In microbiology, 5-Bromo-4-chloro-3-indolyl derivatives are used in chromogenic media for the identification of bacteria such as Escherichia coli. Their ability to generate specific colors upon enzymatic reactions enables the rapid and specific differentiation of bacterial species in clinical samples (Kodaka et al., 1995), (Watkins et al., 1988).
Rapid Screening of Insecticide Residues
This compound is also used in the development of rapid screening methods for detecting residues of insecticides like organophosphates and carbamates in agricultural products. The principle is based on the enzyme inhibition measurement using 5-bromo-4-chloro-3-indoxyl caprylate (Walz & Schwack, 2008).
Mechanism of Action
Target of Action
5-Bromo-4-chloro-3-indolyl caprylate is primarily targeted towards esterase enzymes . Esterases are a group of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in various biological processes, including the metabolism of lipids and proteins.
Mode of Action
The compound acts as a chromogenic substrate for esterase enzymes with C8 activity . When cleaved by the enzyme, it yields a blue precipitate . This color change can be used to detect the presence and activity of the enzyme, making it a valuable tool in biochemical research.
Result of Action
The primary result of the action of this compound is the production of a blue precipitate upon cleavage by esterase enzymes . This allows for the detection and quantification of esterase activity in a given sample, providing valuable information about the metabolic state of the system under study.
Safety and Hazards
5-Bromo-4-chloro-3-indolyl caprylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-3-indolyl caprylate is used for the detection of esterase . Esterase enzymes cleave the ester bond in this compound, yielding a blue precipitate . The nature of these interactions is based on the enzymatic cleavage of the ester bond.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with esterase enzymes. These enzymes cleave the ester bond in the compound, leading to the production of a blue precipitate . This reaction can be used to detect the presence and activity of esterase enzymes.
Temporal Effects in Laboratory Settings
It is known to be a stable compound under recommended storage conditions .
Properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrClNO2/c1-2-3-4-5-6-7-14(20)21-13-10-19-12-9-8-11(17)16(18)15(12)13/h8-10,19H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWMXGHFXBQNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394649 | |
| Record name | 5-Bromo-4-chloro-3-indolyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129541-42-0 | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129541-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-indolyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129541-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















